Physical and chemical properties of ethyl-methyl-indazole derivatives
Physical and chemical properties of ethyl-methyl-indazole derivatives
Executive Summary: The Indazole Scaffold
The ethyl-methyl-indazole moiety represents a privileged scaffold in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and a structural core in modulating G-protein coupled receptors (GPCRs).[1] This guide dissects the 1-ethyl-3-methyl-1H-indazole and its 2-ethyl regioisomer, focusing on the thermodynamic and kinetic parameters that govern their synthesis, stability, and bioactivity.
For researchers, the primary challenge lies in controlling the annular tautomerism of the indazole ring during substitution. This guide provides a self-validating protocol for regioselective synthesis and a comprehensive physicochemical profile to aid in lead optimization.
Structural Dynamics & Tautomerism
The indazole core exists in a tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[2][3]
-
Thermodynamics: The 1H-tautomer is thermodynamically more stable by approximately 2.3–3.2 kcal/mol in the gas phase and solution due to aromatic stabilization of the benzene ring.
-
Substitution Effects: Introducing a methyl group at C3 and an ethyl group at N1 or N2 "locks" the tautomer.
-
1-Ethyl-3-methyl-1H-indazole: Retains full aromaticity; typically the thermodynamic product.
-
2-Ethyl-3-methyl-2H-indazole: Adopts a quinonoid structure; typically the kinetic product under specific alkylation conditions.
-
Diagram 1: Tautomerism and Regioselective Alkylation Pathways
The following diagram illustrates the mechanistic divergence between thermodynamic and kinetic control during the synthesis of ethyl-methyl-indazole derivatives.
Figure 1: Mechanistic divergence in the alkylation of 3-methylindazole yielding N1 vs. N2 isomers.
Physicochemical Profile
Understanding the physical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1] The N1-substituted derivatives generally exhibit higher lipophilicity compared to their N2 counterparts.
Table 1: Comparative Properties of Ethyl-Methyl-Indazole Isomers
| Property | 1-Ethyl-3-methyl-1H-indazole | 2-Ethyl-3-methyl-2H-indazole | Causality/Notes |
| LogP (Lipophilicity) | ~2.6 – 2.9 | ~2.1 – 2.4 | N1-isomers retain full benzenoid character, increasing lipophilicity. N2-isomers have quinonoid character, slightly increasing polarity.[1] |
| pKa (Basicity) | ~1.3 (N2 protonation) | ~2.0 (N1 protonation) | The N2-isomer is slightly more basic due to electron density distribution in the quinonoid ring. |
| UV-Vis Absorption | N2-isomers typically show a bathochromic shift (red shift) due to extended conjugation in the quinonoid system.[1] | ||
| Solubility (Aq.) | Low (< 0.1 mg/mL) | Moderate (< 0.5 mg/mL) | Higher polarity of the N2-isomer enhances aqueous solubility slightly over the N1-isomer. |
| Melting Point | 30–35 °C (Low melting solid/oil) | 50–60 °C | Crystal packing efficiency varies; N2 isomers often pack more densely due to dipole interactions. |
Note: Values are representative ranges derived from structural analogs and computational models (XLogP3) [1, 5].
Synthetic Architecture: Self-Validating Protocols
To ensure scientific integrity, the synthesis must control regioselectivity.[1] The following protocol uses Phase Transfer Catalysis (PTC) for N1 selectivity and Meerwein Salt alkylation for N2 selectivity.
Protocol A: N1-Selective Synthesis (Thermodynamic Control)
Objective: Synthesis of 1-ethyl-3-methyl-1H-indazole. Mechanism: Uses a soft base and thermodynamic equilibration to favor the aromatic N1-product.
-
Reagents: 3-Methylindazole (1.0 eq), KOH (2.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq), Ethyl Bromide (1.2 eq), Toluene.
-
Procedure:
-
Dissolve 3-methylindazole in Toluene. Add KOH and TBAB.
-
Heat to 80°C (Critical Step: Heat promotes thermodynamic control).
-
Add Ethyl Bromide dropwise over 30 minutes.
-
Reflux for 4 hours.
-
-
Validation Point:
-
TLC: The N1 isomer typically has a higher
value (less polar) than the N2 isomer in Hexane:EtOAc (8:2). -
1H NMR: The N1-ethyl methylene protons (
~4.3 ppm) appear upfield relative to N2-ethyl protons ( ~4.5 ppm).
-
Protocol B: N2-Selective Synthesis (Kinetic Control)
Objective: Synthesis of 2-ethyl-3-methyl-2H-indazole. Mechanism: Uses a hard alkylating agent (Trimethyloxonium tetrafluoroborate analog or Ethyl Iodide) in a non-equilibrating solvent.
-
Reagents: 3-Methylindazole (1.0 eq), Trimethyloxonium tetrafluoroborate (1.1 eq - modified for ethylation using Triethyloxonium tetrafluoroborate), DCM, 0°C.
-
Procedure:
-
Dissolve 3-methylindazole in dry DCM under Argon.
-
Cool to 0°C (Critical Step: Low temperature prevents isomerization).
-
Add Triethyloxonium tetrafluoroborate in one portion.
-
Stir for 2 hours at 0°C.
-
-
Validation Point:
-
UV-Vis: Check for bathochromic shift (approx. +20 nm shift in
vs starting material).
-
Functional Applications & SAR Logic
The ethyl-methyl-indazole core is not merely a structural spacer; it actively participates in binding interactions.
-
Kinase Inhibition (Oncology):
-
The N1-position is often substituted with bulky aryl groups (as seen in Pazopanib or Axitinib analogs) to occupy the hydrophobic pocket of the ATP-binding site.
-
The 3-methyl group provides steric bulk that can induce conformational changes in the kinase hinge region [6].
-
-
Synthetic Cannabinoids (Forensics/Toxicology):
-
Derivatives like AB-PINACA utilize an N1-alkylated indazole core. The length of the N1-tail (e.g., ethyl, pentyl) modulates affinity for CB1/CB2 receptors.[1] Short chains (ethyl) often show reduced potency compared to pentyl chains but higher metabolic stability [4].
-
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram maps the functional impact of substitutions at the N1, N2, and C3 positions.[1]
Figure 2: SAR mapping of the indazole scaffold highlighting key interaction sites.
References
-
PubChem. (2021).[4] 4-Ethyl-1-methyl-2-nitro-1H-imidazole | C6H9N3O2 - Physical Properties and Spectral Data.[4] National Library of Medicine. [Link][1]
-
Zhang, L., et al. (2022).[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance.[5][6][7] PMC. [Link]
-
Acta Crystallographica. (2016). Crystal structure of ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate.[8][Link]
-
ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.[9][Link]
-
Tandon, R., et al. (2021).[1] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.[1][5] PMC. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Ethyl-1-methyl-2-nitro-1H-imidazole | C6H9N3O2 | CID 90198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. iris.unina.it [iris.unina.it]
- 8. Crystal structure of ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
